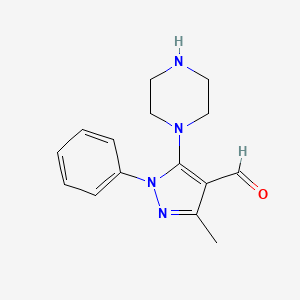
3-Methyl-1-phenyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a methyl group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the piperazine moiety and the aldehyde group. The reaction conditions often involve the use of acid catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of cost-effective starting materials like phenylhydrazine and ethyl acetoacetate, along with efficient reaction conditions, makes the process suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The phenyl and piperazine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID.
Reduction: 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-METHANOL.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-PHENYL-3-METHYL-5-PYRAZOLONE: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS).
1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE: An intermediate in the synthesis of teneligliptin, a drug used for the treatment of type 2 diabetes.
Uniqueness
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is unique due to its combination of a pyrazole ring with a piperazine moiety and an aldehyde group. This structural arrangement provides a versatile platform for further chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H18N4O |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
3-methyl-1-phenyl-5-piperazin-1-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H18N4O/c1-12-14(11-20)15(18-9-7-16-8-10-18)19(17-12)13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3 |
InChI-Schlüssel |
GQBWMQRANBCKHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=O)N2CCNCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




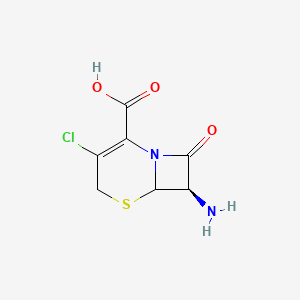
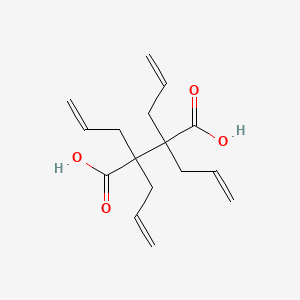
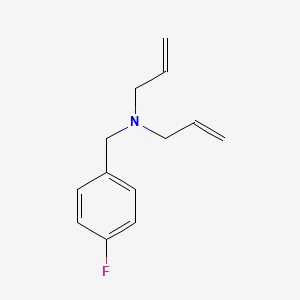



![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)

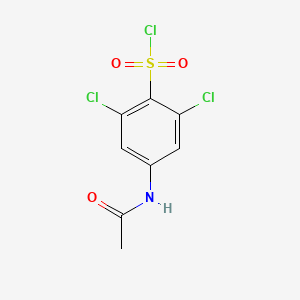


![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
